4-Chloro-1-(3-methoxypropanesulfonyl)piperidine
Overview
Description
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine is a chemical compound with the molecular formula C9H18ClNO3S. It is a derivative of piperidine, featuring a chlorine atom and a methoxypropanesulfonyl group attached to the nitrogen atom of the piperidine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Related 4-phenylpiperidine derivatives are known to be relatively selective for inhibiting dopamine reuptake over other monoamine neurotransmitters .
Mode of Action
If it acts similarly to related compounds, it may inhibit the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft and prolonging its effects .
Biochemical Pathways
If it acts as a dopamine reuptake inhibitor, it could impact the dopaminergic pathways, leading to increased dopamine activity .
Result of Action
If it acts as a dopamine reuptake inhibitor, it could potentially lead to increased dopamine activity, which could have various effects depending on the specific dopaminergic pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-(3-methoxypropanesulfonyl)piperidine typically involves the reaction of piperidine with 3-methoxypropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-(3-methoxypropanesulfonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones depending on the extent of oxidation.
Reduction: Reduction products such as alcohols or amines.
Substitution: Substituted piperidines with different functional groups attached to the nitrogen atom.
Scientific Research Applications
4-Chloro-1-(3-methoxypropanesulfonyl)piperidine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: It is used in the manufacturing of specialty chemicals and materials due to its unique chemical properties.
Comparison with Similar Compounds
4-Chloropiperidine
1-(3-methoxypropanesulfonyl)piperidine
Piperidine derivatives with different substituents
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Properties
IUPAC Name |
4-chloro-1-(3-methoxypropylsulfonyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3S/c1-14-7-2-8-15(12,13)11-5-3-9(10)4-6-11/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAYKVWERZVMNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)N1CCC(CC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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